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Executive Summary

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme central to cellular metabolism,
energy production, and genomic stability. A decline in NAD+ levels is implicated in a wide range
of age-related and metabolic diseases. The enzyme a-amino-3-carboxymuconate-¢-
semialdehyde decarboxylase (ACMSD) represents a key control point in the de novo NAD+
synthesis pathway from tryptophan. By catalyzing the degradation of an essential NAD+
precursor, ACMSD limits NAD+ production. TES-991 is a potent and selective small-molecule
inhibitor of human ACMSD. By blocking ACMSD, TES-991 effectively redirects the metabolic
flux towards NAD+ synthesis, offering a novel therapeutic strategy for conditions associated
with NAD+ deficiency. This document provides a comprehensive technical overview of TES-
991, including its mechanism of action, quantitative data, experimental protocols, and relevant
biological pathways.

Introduction: The Role of ACMSD in NAD+
Homeostasis

The kynurenine pathway is the primary route for tryptophan catabolism, leading to either
complete oxidation or the de novo synthesis of NAD+.[1][2] A critical branch point in this
pathway is governed by the enzyme ACMSD.[2][3][4] ACMSD decarboxylates a-amino-[3-
carboxymuconate-e-semialdehyde (ACMS), diverting it away from NAD+ production and
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towards the tricarboxylic acid (TCA) cycle.[2][4][5] The alternative fate for ACMS is
spontaneous cyclization to form quinolinic acid (QA), a direct precursor to NAD+.[1][6]

Because ACMSD is highly expressed in the liver and kidneys, its activity is a key determinant of
NAD+ levels specifically in these organs.[4][6] Inhibition of ACMSD presents an attractive
therapeutic strategy to increase NAD+ biosynthesis in a tissue-selective manner, thereby
addressing NAD+ deficiencies that underpin various liver and kidney diseases.[2][6][7] TES-
991 has emerged as a first-in-class, potent, and selective inhibitor of human ACMSD, designed
to leverage this therapeutic concept.[7][3]

Mechanism of Action of TES-991

TES-991 functions by directly inhibiting the enzymatic activity of ACMSD.[8] By blocking the
ACMSD-catalyzed conversion of ACMS to a-aminomuconate semialdehyde (AMS), TES-991
causes the substrate, ACMS, to accumulate.[1][5] This accumulation favors the spontaneous
conversion of ACMS into quinolinic acid, which is then further metabolized to nicotinic acid
mononucleotide (NAMN) and ultimately to NAD+.[6] The net effect is a significant, targeted
increase in de novo NAD+ synthesis. Studies have shown that this increase in NAD+ levels
leads to the activation of NAD+-dependent enzymes like SIRT1, enhancing mitochondrial
function and protecting cells from metabolic stress.[7]

Quantitative Data Summary

The following tables summarize the key quantitative parameters reported for TES-991 from in
vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity

Parameter Species Value Reference(s)
ICso Human ACMSD 3nM [6][8][9]
P450 Inhibition CYP2C19 Observed [8][9]

Table 2: Pharmacokinetic Profile of TES-991
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Route Dose Species

Key
Reference(s)
Parameters

Intravenous (1V) 0.5 mg/kg N/A

Low blood
clearance, low
volume of [819]

distribution, t1/2
~4.0-5.0 h

Oral (PO) 5 mg/kg N/A

Quantifiable
blood
concentrations
up to 8 h, [819]
moderate

systemic

exposure

ble 3: In Vivo Effi lies | el

Model Dose & Duration Key Findings Reference(s)
Increased NAD+ in
liver, kidneys, and
brain. No effect in
Healthy C57BL/6J 15 mg/kg/day for 10 heart or skeletal
: [7]
Mice days muscle. No adverse

effects on metabolic
homeostasis or organ

function.

15 mg/kg/day

NAFLD (MCD Diet) _
(prophylactic)

Attenuated hepatic
steatosis, reduced
plasma ALT/AST,
reverted hepatic
NAD+ depletion,

protected against lipid

[7]

accumulation, and
attenuated

inflammation.
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Signaling and Experimental Workflow Diagrams
Kynurenine Pathway and ACMSD Inhibition

The following diagram illustrates the branch point in the kynurenine pathway controlled by
ACMSD and the mechanism by which TES-991 redirects metabolic flux towards NAD+

synthesis.

Tryptophan Catabolism

Tryptophan

Kynurenine

TES991

I
Spontaneous ACMSD Inhibits
|
|
De Novo NAD+ Syr&hesis TCA C¥cle Brecursors

(Quinolinic Acid)
TCA Cycle

Click to download full resolution via product page

Caption: ACMSD inhibition by TES-991 shunts ACMS to NAD+ synthesis.

Experimental Workflow for ACMSD Inhibitor Evaluation
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This diagram outlines a typical preclinical evaluation workflow for a novel ACMSD inhibitor like
TES-991.
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Caption: Preclinical workflow for evaluating ACMSD inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The
following sections describe protocols relevant to the evaluation of TES-991.

In Vivo Formulation

For reliable in vivo administration, TES-991 can be formulated using established protocols. The
choice of vehicle depends on the administration route and study duration.

e Protocol 1 (Aqueous Vehicle for IV/PO):[8]

[¢]

Prepare a stock solution of TES-991 in DMSO (e.g., 20.8 mg/mL).

o Sequentially add and mix the following co-solvents in a volumetric ratio: 10% DMSO, 40%
PEG300, 5% Tween-80, and 45% Saline.

o For example, to make 1 mL of working solution, add 100 pL of the DMSO stock to 400 pL
of PEG300 and mix. Add 50 pL of Tween-80 and mix. Finally, add 450 uL of saline to
reach the final volume.

o Ensure the final solution is clear. Sonication or gentle heating can be used to aid
dissolution. The reported solubility for this formulation is = 2.08 mg/mL.[8]

e Protocol 2 (QOil Vehicle for PO):[8]
o Prepare a stock solution of TES-991 in DMSO (e.g., 20.8 mg/mL).

o Add the DMSO stock to corn oil at a 1:9 volumetric ratio (e.g., 100 pL DMSO stock to 900
pL corn olil).

o Mix thoroughly until a uniform suspension is achieved. This protocol is suitable for oral
gavage but should be used with caution for studies exceeding two weeks.[8]

Primary Hepatocyte Treatment and Analysis

In vitro studies using primary hepatocytes are essential to confirm the mechanism of action.
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e Cell Culture and Treatment:
o Isolate primary hepatocytes from mice using standard collagenase perfusion methods.
o Plate cells on collagen-coated plates and allow them to adhere.

o Treat hepatocytes with varying concentrations of TES-991 (e.g., up to 500 nM) or vehicle
(DMSO) for a specified duration (e.g., 24 hours).[7][10]

o NAD+ Quantification:

o Following treatment, lyse the cells and quantify intracellular NAD+ levels using
commercially available colorimetric or fluorescent assay kits according to the
manufacturer's instructions.

o Fatty Acid Oxidation (FAQO) Assay:[7][10]
o Treat primary hepatocytes with TES-991 or vehicle for 24 hours.

o To assess FAO, measure the oxygen consumption rate (OCR) using a Seahorse XF
Analyzer or similar instrument.

o Obtain a basal respiration rate, then inject an uncoupling agent such as FCCP (e.g., 2 uM)
to determine the maximal respiration rate, which is indicative of FAO capacity.[10]

In Vivo NAFLD Mouse Model

This protocol describes a model to test the efficacy of TES-991 in a disease context.
¢ Animal Model: Use 13-week-old male C57BL/6J mice.[7]

o Diet: Induce non-alcoholic fatty liver disease (NAFLD) by feeding the mice a methionine-
choline deficient (MCD) diet.[7] A control group should be fed a standard chow diet.

o Treatment: For the prophylactic treatment group, supplement the MCD diet with TES-991 at
a dose of 15 mg/kg/day.[7]
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o Study Duration: Maintain the diets and treatment for a period sufficient to induce pathology
(e.g., several weeks).

» Endpoint Analysis: At the end of the study, collect blood and tissues for analysis.

o Blood: Measure plasma levels of liver damage markers Alanine Aminotransferase (ALT)
and Aspartate Aminotransferase (AST).[7]

o Liver Tissue:
» Measure hepatic NAD+ levels.[7]

» Perform histological analysis (H&E and Oil Red O staining) to assess steatosis and lipid
accumulation.[11]

» Conduct gene expression analysis (e.g., via qPCR) for markers of inflammation and
fatty acid oxidation.[7]

Conclusion and Future Directions

TES-991 is a potent and selective ACMSD inhibitor that effectively increases de novo NAD+
synthesis in key metabolic tissues like the liver and kidneys. Preclinical data robustly support its
mechanism of action and demonstrate its therapeutic potential in a mouse model of NAFLD.[7]
The well-defined pharmacokinetic profile and demonstrated in vivo target engagement position
TES-991 as a valuable tool for further investigation into the therapeutic benefits of ACMSD
inhibition.[8][9][12] Future research should focus on exploring its efficacy in other models of
liver and kidney disease, as well as investigating the long-term safety and translatability of this
innovative therapeutic approach. The targeted elevation of NAD+ via ACMSD inhibition
represents a promising strategy for a range of metabolic and age-related disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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References

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6448761/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6448761/
https://www.researchgate.net/publication/329268007_De_novo_NAD_synthesis_enhances_mitochondrial_function_and_improves_health
https://pmc.ncbi.nlm.nih.gov/articles/PMC6448761/
https://www.benchchem.com/product/b2989993?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6448761/
https://www.benchchem.com/product/b2989993?utm_src=pdf-body
https://www.medchemexpress.com/TES-991.html
https://www.glpbio.com/tes-991.html
https://pubmed.ncbi.nlm.nih.gov/29345930/
https://www.benchchem.com/product/b2989993?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2989993?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

¢ 1. What are ACMSD inhibitors and how do they work? [synapse.patsnap.com]
e 2.researchgate.net [researchgate.net]
e 3. genecards.org [genecards.org]

e 4. Frontiers | Structural Basis of Human Dimeric a-Amino-f3-Carboxymuconate-¢-
Semialdehyde Decarboxylase Inhibition With TES-1025 [frontiersin.org]

e 5. uniprot.org [uniprot.org]
e 6. mdpi.com [mdpi.com]

o 7. De novo NAD+ synthesis enhances mitochondrial function and improves health - PMC
[pmc.ncbi.nlm.nih.gov]

o 8. medchemexpress.com [medchemexpress.com]
e 9. glpbio.com [glpbio.com]

e 10. researchgate.net [researchgate.net]

e 11. researchgate.net [researchgate.net]

e 12. a-Amino-f-carboxymuconate-s-semialdehyde Decarboxylase (ACMSD) Inhibitors as
Novel Modulators of De Novo Nicotinamide Adenine Dinucleotide (NAD+) Biosynthesis -
PubMed [pubmed.nchbi.nlm.nih.gov]

 To cite this document: BenchChem. [TES-991: A Selective ACMSD Inhibitor for NAD+
Augmentation]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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